N-(3-Fluorophenyl)adenosine

Vue d'ensemble

Description

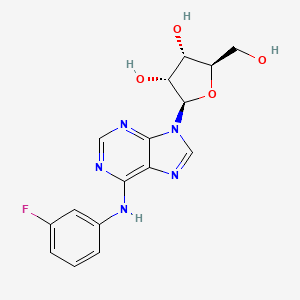

N-(3-Fluorophenyl)adenosine is a synthetic compound that has garnered significant interest due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to the adenosine moiety. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)adenosine typically involves the coupling of a fluorophenyl derivative with adenosine. One common method is the nucleophilic substitution reaction where a fluorophenyl halide reacts with adenosine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Fluorophenyl)adenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Applications De Recherche Scientifique

Chemistry

N-(3-Fluorophenyl)adenosine serves as a crucial building block in the synthesis of more complex molecules. Its structural characteristics enable chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications. The compound's reactivity can be harnessed in various chemical reactions, facilitating the creation of derivatives that may exhibit enhanced biological activity or specificity.

Biology

In biological research, this compound is primarily investigated for its role in modulating biological pathways, particularly those involving adenosine receptors. These receptors are G protein-coupled receptors that play significant roles in numerous physiological processes, including neurotransmission, vasodilation, and immune response modulation. The interaction of this compound with adenosine receptors can influence various cellular activities, making it a valuable tool for studying receptor signaling and function.

Medicine

The therapeutic potential of this compound is being explored in the context of several medical conditions. Research indicates that this compound may have applications in treating cardiovascular diseases and neurological disorders by targeting specific adenosine receptor subtypes. For instance, studies have shown that modulation of A1, A2A, A2B, and A3 adenosine receptors can lead to beneficial effects in conditions such as arrhythmias and ischemic injuries .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives against hantaviruses. For example, the synthesis of N1-3-fluorophenyl-inosine revealed its effectiveness against Hantaan virus with an effective concentration (EC50) of 94 μM without exhibiting cytotoxicity at active concentrations . This suggests potential avenues for developing antiviral therapies based on this compound.

Cancer Research

This compound has been implicated in cancer research due to its interaction with adenosine receptors that regulate tumor growth and metastasis. Specific receptor subtypes, such as A2A and A3, have been identified as promising targets for cancer therapy. Studies indicate that modulation of these receptors can inhibit cancer cell proliferation and invasiveness . For instance, activation of the A3 adenosine receptor has been shown to reduce melanoma cell growth by affecting critical signaling pathways .

Table 1: Applications of this compound

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Modulates biological pathways via adenosine receptor interactions |

| Medicine | Potential treatment for cardiovascular diseases and neurological disorders |

| Antiviral Activity | Effective against hantaviruses; EC50 = 94 μM without cytotoxicity |

| Cancer Research | Targets adenosine receptors to inhibit tumor growth and metastasis |

Table 2: Mechanism of Action

| Adenosine Receptor | Role in Physiology | Potential Therapeutic Implications |

|---|---|---|

| A1 | Regulates neurotransmission | Treatment for arrhythmias |

| A2A | Modulates immune response | Cancer therapy targeting tumor growth |

| A2B | Involved in vasodilation | Cardiovascular disease management |

| A3 | Influences apoptosis and cell proliferation | Potential target for various cancers |

Case Study 1: Antiviral Efficacy

A study demonstrated the synthesis of N1-3-fluorophenyl-inosine and its antiviral activity against Hantaan virus. The compound exhibited significant antiviral effects with low toxicity levels in mammalian cells, highlighting its potential as a therapeutic agent against viral infections .

Case Study 2: Cancer Treatment Research

Research involving the modulation of A3 adenosine receptors showed promising results in reducing melanoma cell growth through inhibition of key signaling pathways, suggesting that this compound could be a valuable candidate for developing targeted cancer therapies .

Mécanisme D'action

The mechanism of action of N-(3-Fluorophenyl)adenosine involves its interaction with adenosine receptors, which are G protein-coupled receptors. Upon binding to these receptors, the compound can modulate various physiological processes, including neurotransmission, vasodilation, and immune response. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, each of which plays a distinct role in mediating the effects of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Fluorophenyl)adenosine

- N-(4-Fluorophenyl)adenosine

- N-(3-Chlorophenyl)adenosine

- N-(3-Bromophenyl)adenosine

Uniqueness

N-(3-Fluorophenyl)adenosine is unique due to the presence of the fluorine atom at the meta position of the phenyl ring. This structural feature imparts distinct electronic properties, making it more resistant to metabolic degradation and enhancing its binding affinity to adenosine receptors compared to its analogs .

Activité Biologique

N-(3-Fluorophenyl)adenosine is a compound of significant interest in pharmacology, particularly due to its interactions with adenosine receptors and potential antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, receptor binding affinities, antiviral effects, and relevant case studies.

This compound is characterized by the presence of a fluorinated phenyl group attached to the adenosine molecule. The compound can be synthesized through various methods that involve the modification of adenosine derivatives. For instance, the introduction of the 3-fluorophenyl group can be achieved via nucleophilic substitution reactions or coupling reactions involving aryl halides and adenosine derivatives.

2. Receptor Binding Affinity

Research indicates that this compound exhibits notable binding affinity for human adenosine receptors, particularly the A3 subtype. The binding affinity is often quantified using the inhibition constant ():

| Compound | Receptor Type | (nM) |

|---|---|---|

| This compound | hA3AR | 0.63 |

| Other analogues | hA3AR | Varies (up to 460-fold lower for some analogues) |

This data suggests that this compound is a potent ligand for A3 receptors, which are implicated in various physiological processes including inflammation and cancer.

3. Antiviral Activity

This compound has been evaluated for its antiviral properties, particularly against hantaviruses. A study reported that the compound demonstrated an effective concentration () of 94 μM against Hantaan virus without exhibiting cytotoxic effects on mammalian cells at similar concentrations .

The antiviral mechanism appears to be linked to the interaction of this compound or its metabolites with viral or host proteins involved in post-replication events rather than direct inhibition of viral RNA synthesis. This suggests a novel mode of action that could be leveraged in therapeutic applications.

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antiviral Efficacy : In vitro assays demonstrated that this compound significantly reduced plaque formation in Hantaan virus infections, comparable to established antiviral agents like ribavirin .

- Receptor Interaction Studies : Molecular modeling studies have elucidated the binding interactions between this compound and A3 receptors, highlighting critical hydrophobic interactions that enhance binding affinity .

- Inhibition Studies : Further investigations into related compounds revealed varying degrees of efficacy at inhibiting adenosine kinase (AdK), an enzyme crucial for adenosine metabolism. Compounds structurally related to this compound were assessed for their ability to modulate AdK activity, providing insights into their potential therapeutic roles in increasing endogenous adenosine levels .

5. Conclusion

This compound represents a promising candidate for further research due to its potent biological activities, particularly regarding its interaction with adenosine receptors and antiviral properties. Future studies should focus on optimizing its structure to enhance efficacy and selectivity while minimizing potential side effects.

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(3-fluoroanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O4/c17-8-2-1-3-9(4-8)21-14-11-15(19-6-18-14)22(7-20-11)16-13(25)12(24)10(5-23)26-16/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,18,19,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBXXQWVMLPKMU-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40780233 | |

| Record name | N-(3-Fluorophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29204-64-6 | |

| Record name | N-(3-Fluorophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.